4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol
Description
Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic and Materials Chemistry
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.org This core structure is not merely a chemical curiosity but a "pluripotent scaffold" found in a vast array of important molecules. mdpi.com In their unfunctionalized state, biphenyls are neutral and require the introduction of active functional groups to be utilized in further synthesis. researchgate.netarabjchem.org Once functionalized, these derivatives become crucial intermediates for producing a wide range of products, including pharmaceuticals, agricultural chemicals, dyes, and fragrances. rsc.orgresearchgate.net
In materials science, the rigidity and electronic properties of the biphenyl unit are highly valued. They serve as foundational components in the construction of liquid crystals and are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystal displays (LCDs). rsc.orgresearchgate.netnih.govbohrium.com The torsion along the biphenyl axis significantly influences the molecule's electronic and steric properties, which in turn dictates its chemical reactivity and interactions. researchgate.net The versatility and importance of this scaffold have driven extensive research into synthetic methodologies, from classic techniques to modern distal C-H functionalization approaches, to create diverse and complex biphenyl-containing molecules. mdpi.comacs.org
Overview of Halogenated and Hydroxylated Biphenyl Derivatives in Academic Research
The addition of halogen and hydroxyl groups to the biphenyl core gives rise to derivatives with distinct and often enhanced properties, making them subjects of intense academic research.
Halogenated Biphenyls: The incorporation of halogens like fluorine, chlorine, and bromine dramatically alters the electronic nature and stability of the biphenyl scaffold. Fluorinated biphenyls, for example, are noted for their high rigidity, chemical stability, and electron-poor character, which makes them suitable for applications in OLEDs and liquid crystals. rsc.org Bromo-substituted biphenyls are particularly valuable in organic synthesis, where the bromine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (like the Suzuki coupling), allowing for the construction of more complex molecular architectures. biosynth.com Historically, polychlorinated biphenyls (PCBs) were widely used as chemical intermediates, though contemporary research focuses on more specific and less environmentally persistent halogenated derivatives. researchgate.netarabjchem.org
Hydroxylated Biphenyls: Hydroxylated biphenyls, or biphenols, are a structural motif crucial to a wide range of natural products, ligands, and materials. mdpi.com The hydroxyl group is a key feature that can dictate a molecule's biological activity. nih.gov For instance, hydroxylated polychlorinated biphenyls (OH-PCBs) are studied extensively for their interactions with biological systems, including their potential to bind to estrogen receptors and inhibit enzymes. nih.govresearchgate.net In materials science, the phenolic hydroxyl group offers a site for polymerization and modification, while also enabling hydrogen bonding, which can influence the self-assembly and bulk properties of materials. tandfonline.com Furthermore, as polyphenolic compounds, hydroxylated biphenyls are investigated for their ability to counteract oxidative stress. mdpi.com
Positioning of 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol within the Context of Biphenyl Chemistry
The compound this compound is a multi-functionalized derivative that embodies the characteristics of both halogenated and hydroxylated biphenyls. Its structure is distinguished by three key substituents strategically placed on the biphenyl core: a hydroxyl group at the 4-position, a bromine atom at the 4'-position, and a fluorine atom at the 2'-position. This specific arrangement suggests its role as a highly specialized chemical building block.
The molecule can be deconstructed to understand its potential:
The Hydroxyl Group (-OH): This group imparts phenolic character, making the compound weakly acidic and capable of forming hydrogen bonds. It is a potential site for derivatization, such as ether or ester formation, and is often a key pharmacophore in medicinal chemistry for interacting with biological targets. nih.govmdpi.com
The Bromo Group (-Br): Located on the second phenyl ring, this halogen serves as a versatile synthetic handle, ideal for further functionalization via cross-coupling reactions to build more elaborate molecular structures. biosynth.com
The Fluoro Group (-F): Positioned ortho to the inter-ring bond, the fluorine atom significantly influences the molecule's electronic properties and conformation. Its high electronegativity can alter the reactivity of the ring, and its steric presence can affect the rotational angle (dihedral angle) between the two phenyl rings, locking the molecule into a specific conformation.
Therefore, this compound is not a simple derivative but a precisely designed synthon. It combines the biological and material-directing potential of a phenol (B47542) with the synthetic versatility of a bromo-aryl and the conformational and electronic influence of a fluoro-substituent. While detailed properties for this exact compound are not widely published, data for the related precursor, 4-Bromo-2-fluorobiphenyl, provides a baseline for its physical characteristics.
| Property | Value | Source |
|---|---|---|
| CAS Number | 41604-19-7 | |
| Molecular Formula | C12H8BrF | guidechem.com |
| Molecular Weight | 251.09 g/mol | |
| Appearance | Solid | |
| Melting Point | 39-41 °C | |
| Boiling Point | 298.8 °C | biosynth.com |
| Flash Point | > 110 °C |
Scope and Objectives of Academic Inquiry into the Compound
Given its complex and versatile structure, academic inquiry into this compound would likely pursue several key objectives. The primary goal would be to leverage its unique combination of functional groups for applications in medicinal chemistry and materials science.
Research objectives would likely include:
Synthetic Methodology: Development of efficient, high-yield, and stereoselective synthetic routes to access this specific isomer. This would involve optimizing cross-coupling conditions that are tolerant of the free hydroxyl group or employ a suitable protecting group strategy.
Structural and Physicochemical Characterization: A thorough investigation of its three-dimensional structure, including the determination of the crystal structure and the preferred dihedral angle between the phenyl rings. Characterization would also extend to its photophysical properties (absorption, fluorescence) and electrochemical behavior, which are critical for materials applications.
Reactivity and Derivatization: Exploring the selective reactivity of the different functional groups. This includes using the bromine for subsequent cross-coupling reactions, derivatizing the hydroxyl group to create ethers or esters, and studying how the fluorine atom influences the reactivity of adjacent sites on the aromatic ring.
Application-Oriented Studies:
In medicinal chemistry , the compound could be used as a scaffold or intermediate for the synthesis of potential enzyme inhibitors, receptor antagonists, or antioxidant agents, building upon the known biological activities of other functionalized biphenyls.
In materials science , it could be explored as a monomer for creating novel polymers with high thermal stability or specific optical properties. It could also be investigated as a component for liquid crystal mixtures or as a building block for ligands used in metal-organic frameworks (MOFs).
Structure
3D Structure
Properties
Molecular Formula |
C12H8BrFO |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
4-(4-bromo-2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
InChI Key |
WOIQLQNFGBYUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol, the most logical and strategic disconnection is the carbon-carbon (C-C) single bond connecting the two aromatic rings. bham.ac.uk This disconnection simplifies the complex biphenyl structure into two separate aryl precursors.
This primary disconnection gives rise to two potential synthetic routes, labeled as Pathway A and Pathway B. Each pathway involves a different pairing of synthons—idealized fragments representing the reactive species.
Pathway A: This route involves a nucleophilic 4-hydroxyphenyl synthon and an electrophilic 4-bromo-2-fluorophenyl synthon.
Pathway B: Conversely, this pathway utilizes an electrophilic 4-hydroxyphenyl synthon and a nucleophilic 4-bromo-2-fluorophenyl synthon.
The choice between these pathways in a practical synthesis depends on the availability of the corresponding chemical reagents and the reliability of the chosen coupling reaction. ias.ac.in These retrosynthetic pathways directly lead to the consideration of powerful C-C bond-forming reactions, particularly transition metal-catalyzed cross-couplings. nih.gov
Palladium-Catalyzed Cross-Coupling Protocols for Biphenyl Formationwikipedia.orgrsc.orglscollege.ac.inrsc.orgbyjus.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of aryl-aryl bonds due to their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.netwikipedia.org Several named reactions fall under this category, each utilizing a different type of organometallic reagent.
Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Bond Formationwikipedia.orgrsc.orglscollege.ac.inrsc.orgbyjus.com
The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyls. organic-synthesis.comresearchgate.net It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex in the presence of a base. nih.gov
For the synthesis of this compound, the Suzuki coupling can be envisioned via the two retrosynthetic pathways:
Pathway A: Coupling of 4-hydroxyphenylboronic acid with 1-bromo-4-iodo-2-fluorobenzene or a similar dihalogenated precursor.
Pathway B: Coupling of (4-bromo-2-fluorophenyl)boronic acid with a protected 4-halophenol (e.g., 4-iodoanisole, followed by deprotection).
The reaction is highly versatile, and studies have demonstrated the successful coupling of various fluorinated and brominated aryl compounds. ugr.esmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene | K2CO3 | DME/H2O | 70-110 °C mdpi.com |
| Aryl Bromide | Phenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/Dioxane | 85 °C, 4h organic-synthesis.com |
| ortho-Bromoaniline | Various boronic esters | CataCXium A Pd G3 | Cs2CO3 | 2-MeTHF | 80 °C nih.gov |
Negishi Coupling Approaches in Biphenyl Synthesisrsc.org
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org This method is known for its high reactivity and functional group tolerance. rsc.org The organozinc reagents are typically prepared from the corresponding aryl halide. guidechem.com
For the target molecule, a plausible Negishi coupling route would involve:
Reacting an organozinc reagent, such as (4-bromo-2-fluorophenyl)zinc chloride, with a 4-alkoxy-iodobenzene (a protected form of 4-iodophenol).
The catalytic cycle of the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination steps. rsc.orgresearchgate.net It has proven effective for creating complex molecules, including those containing biphenyl linkages. rsc.org
Table 2: Key Components in Negishi Cross-Coupling
| Component | Description | Examples |
|---|---|---|
| Organohalide (Electrophile) | Aryl or vinyl halide/triflate. Iodides and bromides are common. | 1-Iodo-4-methoxybenzene, 1-Bromo-2-fluoro-4-iodobenzene |
| Organozinc (Nucleophile) | Prepared from an aryl halide (e.g., via lithium-halogen exchange followed by transmetalation with ZnCl2). | (4-Bromo-2-fluorophenyl)zinc chloride |
| Catalyst | Typically a Palladium(0) or Nickel(0) complex. | Pd(PPh3)4, Ni(acac)2 wikipedia.org |
Stille Coupling Applications for Halogenated Biphenylsrsc.org
The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of this method is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
A potential Stille coupling pathway for synthesizing the target molecule could involve:
The reaction of (4-bromo-2-fluorophenyl)trimethylstannane with 4-iodoanisole, followed by demethylation to reveal the phenol (B47542) group.
The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The reaction tolerates a wide variety of functional groups and has been used in the synthesis of complex molecules. harvard.edu
Table 3: Stille Coupling Reaction Parameters
| Electrophile (R'-X) | Organostannane (R''-SnR3) | Catalyst | Additives/Ligands | General Notes |
|---|---|---|---|---|
| Aryl Iodide, Bromide, Triflate | Aryl-Sn(CH3)3, Aryl-Sn(n-Bu)3 | Pd(PPh3)4, Pd(OAc)2 | PPh3, AsPh3, CuI | Tolerates many functional groups but suffers from tin toxicity. organic-chemistry.orgharvard.edu |
Non-Catalytic and Classical Synthetic Routes to Biphenyl Systemsrsc.orgresearchgate.net
Before the advent of palladium-catalyzed methods, classical reactions were the primary means of forming aryl-aryl bonds. These methods often require harsher conditions and have a more limited substrate scope.
Ullmann Coupling and Homocoupling Reactionsrsc.org
The Ullmann reaction is a classical method for synthesizing symmetric and unsymmetric biaryls through the copper-mediated coupling of aryl halides. byjus.com The traditional version of the reaction requires high temperatures (often >200°C) and stoichiometric amounts of copper powder or a copper-bronze alloy. wikipedia.orglscollege.ac.in
A hypothetical Ullmann synthesis for this compound would be challenging due to the need for an unsymmetrical coupling. Such reactions are often low-yielding unless one component is used in large excess. wikipedia.org The reaction is typically more effective for electron-deficient aryl halides. lscollege.ac.in Modern variations using palladium or nickel catalysts have been developed to overcome the harsh conditions of the classical method. wikipedia.orglscollege.ac.in The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.orgbyjus.com
Diazotization and Sandmeyer-type Reactions in Biphenyl Synthesis
The construction of the substituted biphenyl core often relies on powerful C-C bond-forming strategies. Among the classical methods, reactions involving diazonium salts are of significant importance for the synthesis of halogenated biphenyls, which are precursors to the target molecule.
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. rsc.org This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. rsc.org The resulting aryl diazonium salt is a versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its replacement by a wide range of nucleophiles. researchgate.net
The Sandmeyer reaction is a prime example of the utility of diazonium salts. Discovered by Traugott Sandmeyer in 1884, this reaction traditionally uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to catalyze the replacement of the diazonio group with a halide or cyanide. researchgate.netmdpi.com This transformation proceeds through a radical-nucleophilic aromatic substitution mechanism. mdpi.com The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. This radical subsequently abstracts a halogen or other group from the copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product. mdpi.com
In the context of synthesizing precursors like 4-bromo-2-fluorobiphenyl, a common starting material is o-fluoroaniline. This compound can first be brominated and then subjected to diazotization, followed by a reaction that forms the biphenyl linkage. nih.govfrontiersin.org For instance, a patent describes a method where 2-fluoro-4-bromoaniline is treated with isopropyl nitrite in the presence of cuprous chloride to yield 4-bromo-2-fluorobiphenyl. nih.gov The Gomberg-Bachmann reaction is another relevant transformation where an aryl diazonium salt is reacted with another aromatic compound (like benzene) to form a biphenyl. wikipedia.org
The Sandmeyer reaction and its variations offer a robust method for introducing key functional groups onto one of the aromatic rings before the crucial biphenyl C-C bond formation step. nih.gov
Functionalization of the Biphenyl Core to Introduce Substituents
Once the biphenyl scaffold is formed, further modifications are often necessary to introduce or alter substituents to achieve the final target structure.
Electrophilic Aromatic Substitution for Halogenation and Hydroxylation Precursors
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. researchgate.net In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. researchgate.net The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. researchgate.net
For biphenyl systems, the two rings are connected by a single bond, and they influence each other's reactivity. The phenyl group is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. researchgate.net Therefore, electrophilic substitution on an unsubstituted biphenyl will primarily yield 2- and 4-substituted products.
Halogenation : Introducing a halogen onto the biphenyl core can be achieved using standard electrophilic halogenation conditions. For example, bromination or chlorination of an aromatic ring typically requires the halogen (Br₂ or Cl₂) and a Lewis acid catalyst such as FeBr₃ or FeCl₃. researchgate.net The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. researchgate.net
Hydroxylation Precursors : Direct hydroxylation of aromatic rings is often difficult. nih.gov A more common strategy involves introducing a nitro group (–NO₂) via nitration, which can later be converted to a hydroxyl group. Aromatic nitration is usually performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.net Once the nitro group is in place, it can be reduced to an amino group (–NH₂), which is then converted to a diazonium salt. The diazonium salt can subsequently be hydrolyzed to a hydroxyl group by heating in aqueous acid. mdpi.com
The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the biphenyl core. Activating groups (electron-donating) generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position. researchgate.net
Nucleophilic Aromatic Substitution on Activated Biphenyls
While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (SNAr) can occur under specific conditions. nih.gov This reaction involves a nucleophile displacing a leaving group (commonly a halide) on an aromatic ring. For the SNAr mechanism to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govchemrxiv.org
The SNAr reaction occurs via a two-step addition-elimination mechanism. chemrxiv.org
Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org The negative charge is delocalized onto the activating electron-withdrawing groups.
Elimination : The leaving group departs, and the aromaticity of the ring is restored. mdpi.com
This methodology is particularly useful for introducing nucleophiles like hydroxide (B78521) (to form a phenol), alkoxides, or amines onto a suitably activated biphenyl ring. The reaction is generally faster when the electron-withdrawing groups are located ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. mdpi.com Placement in the meta position does not provide this resonance stabilization, making the reaction significantly slower. mdpi.com
Stereoselective and Green Chemistry Approaches in Biphenyl Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Green chemistry principles and stereoselective techniques are increasingly being applied to the synthesis of complex molecules like substituted biphenyls.
Chemoenzymatic Methods for Biphenyl Formation
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions (pH and temperature) and can exhibit high selectivity. For the formation of biphenyl structures, oxidative enzymes such as laccases and cytochrome P450s have shown significant promise. researchgate.net
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, generating phenoxy radicals. rsc.orgmdpi.com These radicals can then undergo coupling reactions to form C-C or C-O bonds, leading to the dimerization of phenolic compounds to create biaryl structures. mdpi.com This process mimics the natural biosynthesis of many biaryl natural products. researchgate.net While controlling the selectivity of laccase-mediated coupling can be challenging, they represent a powerful tool for green synthesis. researchgate.netmdpi.com
Cytochrome P450 enzymes can also mediate highly selective oxidative dimerization reactions. researchgate.net Research has demonstrated that these enzymes can be engineered to catalyze the cross-coupling of different phenolic substrates with catalyst-controlled reactivity, site-selectivity, and even atroposelectivity, which is crucial for the synthesis of axially chiral biphenyls. researchgate.net These enzymatic methods provide a route to complex biphenyls from simple phenolic precursors, avoiding the need for pre-functionalized starting materials and heavy metal catalysts. researchgate.net
| Enzyme Class | Reaction Type | Typical Substrates | Key Advantage |
|---|---|---|---|
| Laccases | Oxidative Radical Coupling | Phenols, Anilines | Uses O₂ as oxidant, produces water as byproduct. mdpi.com |
| Cytochrome P450s | Site-selective Oxidative Coupling | Phenolic Compounds | High degree of selectivity (site- and atropo-), engineerable. researchgate.net |
| Biphenyl Dioxygenases | Dioxygenation (Degradation) | Biphenyls, PCBs | Primarily used in biodegradation pathways. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. In a flow system, reactants are continuously pumped through a reactor (such as a tube or microreactor), where they mix and react. This approach allows for superior control over reaction parameters like temperature, pressure, and reaction time.
The key benefits of flow chemistry include:
Enhanced Safety : The small reactor volume minimizes the amount of hazardous material present at any given time. This is particularly advantageous for highly exothermic reactions or when using unstable intermediates like diazonium salts.
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, preventing thermal runaway and reducing the formation of side products.
Scalability : Increasing production capacity is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a large batch reactor.
Automation and Integration : Flow systems can be easily automated and multiple reaction steps can be "telescoped" together, eliminating the need for isolating and purifying intermediates between steps.
Many of the reactions used in biphenyl synthesis, such as diazotizations, nitrations, and metal-catalyzed cross-couplings, can benefit from being translated to a continuous flow process. This approach not only improves the safety and efficiency of the synthesis but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei and their interactions, a complete structural map can be assembled.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol, the spectra are predicted to show distinct signals for the two differently substituted phenyl rings.
The phenol (B47542) ring (bearing the -OH group) would exhibit a simpler pattern, likely two doublets corresponding to the protons ortho and meta to the hydroxyl group, integrating to two protons each. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
The second ring, substituted with both bromine and fluorine, presents a more complex pattern due to the influence of these halogens. The fluorine atom, in particular, will cause splitting not only in the proton spectrum (H-F coupling) but also in the carbon spectrum (C-F coupling). The proton ortho to the fluorine (H-3') is expected to show a doublet of doublets due to coupling with both the adjacent proton (H-5') and the fluorine atom.
The predicted chemical shifts are based on the additive effects of the substituents on the biphenyl (B1667301) core. The electron-donating hydroxyl group will shield the protons on its ring, shifting them upfield, while the electronegative halogens on the other ring will cause a downfield shift for nearby protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2, H-6 | 7.35 - 7.45 | d | J ≈ 8.5 |
| H-3, H-5 | 6.85 - 6.95 | d | J ≈ 8.5 |
| H-3' | 7.25 - 7.35 | dd | ³JHH ≈ 8.0, ³JHF ≈ 8.0 |
| H-5' | 7.40 - 7.50 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 2.5 |
| H-6' | 7.15 - 7.25 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-1 | ~130 | - |
| C-2, C-6 | ~129 | - |
| C-3, C-5 | ~116 | - |
| C-4 | ~155 | - |
| C-1' | ~125 | d, ²JCF ≈ 15 |
| C-2' | ~160 | d, ¹JCF ≈ 250 |
| C-3' | ~118 | d, ²JCF ≈ 25 |
| C-4' | ~122 | d, ⁴JCF ≈ 4 |
| C-5' | ~132 | d, ⁴JCF ≈ 4 |
Fluorine (¹⁹F) NMR for Halogenated Systems
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2' position.
The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. The multiplicity of the signal is determined by its coupling to nearby protons. It is expected to appear as a multiplet, primarily a doublet of doublets of doublets (ddd), due to coupling with H-3' (³JHF), H-6' (⁴JHF), and H-5' (⁵JHF). These coupling constants are valuable for confirming the position of the fluorine atom on the aromatic ring. nih.gov
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are indispensable for establishing the definitive connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on each aromatic ring, for instance, between H-2/H-3 and H-5/H-6 on the phenol ring, and between H-3', H-5', and H-6' on the halogenated ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal at ~6.9 ppm would show a cross-peak to the carbon signal at ~116 ppm, assigning these to the C-3/H-3 and C-5/H-5 positions.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations would be expected from the protons on one ring to the carbons of the other ring across the biphenyl linkage (e.g., from H-2/H-6 to C-1'), confirming the biphenyl structure. Correlations from protons to the carbon atoms bonded to the halogen and hydroxyl substituents (C-4, C-2', C-4') would finalize the structural elucidation.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum serves as a molecular "fingerprint." For this compound, several key absorptions are predicted:
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
C-H Aromatic Stretch: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C=C Aromatic Stretch: Several medium to strong bands are expected in the 1450-1610 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.
C-O Stretch: A strong band for the phenolic C-O stretching vibration is predicted around 1200-1260 cm⁻¹.
C-F Stretch: A strong, characteristic absorption for the aryl C-F bond stretch is expected in the 1100-1250 cm⁻¹ range.
C-Br Stretch: A medium to strong absorption for the aryl C-Br stretch is typically found in the lower frequency region of 1000-1100 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 680-900 cm⁻¹ region, and their positions are indicative of the substitution pattern on the aromatic rings.
Predicted FT-IR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-F Stretch (Aryl) | 1100 - 1250 | Strong |
| C-Br Stretch (Aryl) | 1000 - 1100 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.gov While FT-IR is more sensitive to polar functional groups (like C=O and O-H), Raman spectroscopy is particularly effective for non-polar, symmetric vibrations.
For this compound, the Raman spectrum would be expected to show:
Symmetric Ring Breathing: A very strong, sharp signal around 1600 cm⁻¹ corresponding to the symmetric stretching of the aromatic rings. This is often the most intense peak in the Raman spectrum of aromatic compounds.
Biphenyl C-C Stretch: The stretching vibration of the single bond connecting the two phenyl rings would give rise to a characteristic band, often observed near 1280-1300 cm⁻¹.
Halogen Vibrations: The C-F and C-Br stretching vibrations would also be Raman active, though they may be weaker than in the IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive profile of the molecule's functional groups, confirming the presence of the hydroxyl group, the aromatic rings, and the carbon-halogen bonds, thus corroborating the structure determined by NMR. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous confirmation of a compound's molecular formula. For this compound, the elemental composition is C₁₂H₈BrFO. HRMS can distinguish this composition from other potential formulas that might have a similar nominal mass.
The technique measures the mass-to-charge ratio (m/z) to a high degree of precision, typically to four or more decimal places. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confidently assigned. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
| Isotope | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| ⁷⁹Br | C₁₂H₈⁷⁹BrFO | 265.9797 |
| ⁸¹Br | C₁₂H₈⁸¹BrFO | 267.9777 |
Gas-Phase Fragmentation Mechanisms and Isomer Distinction
In addition to molecular formula confirmation, mass spectrometry provides structural information through controlled fragmentation of the molecule in the gas phase. The fragmentation patterns of this compound are influenced by the positions of its substituents. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and cleavage of the biphenyl C-C bond.
The presence of an ortho-fluoro substituent can induce a "mass spectrometric ortho effect," leading to unique fragmentation pathways that might not be observed in isomers where the fluorine is in a meta or para position. mdpi.com This can involve interactions between the ortho substituent and the biphenyl linkage, resulting in characteristic fragment ions.
Distinguishing between structural isomers by mass spectrometry alone can be challenging, as they have identical molecular weights and often similar fragmentation pathways. nih.gov However, subtle differences in fragment ion abundances can sometimes be used for differentiation. For instance, the relative stability of fragment ions can be influenced by the substituent positions. More definitive isomer distinction often requires coupling mass spectrometry with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction for Precise Bond Parameters and Conformation
Single-crystal X-ray diffraction analysis of this compound would yield precise measurements of its molecular geometry. carleton.edu A key structural feature of biphenyl derivatives is the dihedral angle (torsion angle) between the two phenyl rings. Due to the steric hindrance imposed by the ortho-fluorine atom, the two rings are expected to be twisted relative to each other, resulting in a non-planar conformation. This twist angle is a critical parameter that influences the compound's electronic and physical properties. The analysis would also provide exact bond lengths and angles for the entire molecule. carleton.edu
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 Å | Bond lengths within the phenyl rings |
| C-C (inter-ring) | 1.48 - 1.50 Å | Bond length connecting the two phenyl rings |
| C-Br | ~1.90 Å | Carbon-Bromine bond length |
| C-F | ~1.35 Å | Carbon-Fluorine bond length |
| C-O | ~1.36 Å | Carbon-Oxygen bond length of the hydroxyl group |
| Dihedral Angle | 40 - 60° | Torsion angle between the planes of the two phenyl rings |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its supramolecular assembly.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, potentially leading to the formation of chains or dimeric motifs.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming short Br···O or Br···F contacts with electronegative atoms on adjacent molecules. nih.govnsf.gov These directional interactions play a significant role in organizing molecules in the solid state.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. However, the non-planar nature of the molecule may lead to offset or edge-to-face (C-H···π) interactions rather than a perfectly co-facial arrangement. researchgate.net
Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and optical properties of a molecule by probing the transitions between electronic energy levels.
UV-Vis Absorption
The biphenyl moiety is a well-known chromophore that exhibits characteristic absorption in the ultraviolet (UV) region. researchgate.net The UV-Vis spectrum of this compound is expected to show a strong absorption band corresponding to the π → π* electronic transitions of the conjugated biphenyl system. The position of the maximum absorption (λmax) and its intensity are influenced by the substituents and the conformation of the molecule. The auxochromic hydroxyl group and the halogen substituents will likely cause a shift in the absorption maximum compared to unsubstituted biphenyl. For instance, a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, displays a λmax at 260 nm, which serves as a useful reference. mdpi.com
| Solvent | Expected λmax (nm) | Associated Transition |
|---|---|---|
| Ethanol | ~255 - 265 nm | π → π* |
Fluorescence Emission
Many substituted biphenyls are fluorescent, meaning they emit light after being electronically excited. uni-muenchen.de The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure. While the fluorophore is the biphenyl system, the substituents can significantly modulate the emission. The bromine atom, in particular, can decrease fluorescence efficiency via the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces the likelihood of fluorescence emission. An investigation into the fluorescence spectrum would provide information on the compound's potential as a fluorescent probe or material.
Theoretical and Computational Chemistry Studies on 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. arxiv.orgnih.gov Methods like B3LYP, combined with basis sets such as 6-311G(d,p), are commonly employed for this purpose. nih.govresearcher.life Ab initio methods, while more computationally intensive, can provide even higher accuracy.
| Parameter | Predicted Value |
| C-C (biphenyl link) Bond Length | ~1.49 Å |
| C-O (phenol) Bond Length | ~1.36 Å |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.91 Å |
| O-H Bond Length | ~0.96 Å |
| Dihedral Angle (C-C-C-C) | ~50-60° |
Note: These values are illustrative and represent typical results from DFT calculations on similar substituted biphenyls.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excited and thus more reactive. For 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, due to the electron-donating nature of the hydroxyl group. Conversely, the LUMO is likely distributed over the fluoro-bromophenyl ring, influenced by the electron-withdrawing halogen atoms. This distribution dictates how the molecule interacts with other reagents. rsc.org
| Orbital Property | Predicted Energy (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |
| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity, kinetic stability |
Note: The energy values are typical ranges for similar aromatic compounds and serve as an illustrative example. malayajournal.org
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. wolfram.comyoutube.com Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com Green represents neutral or near-neutral areas. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the fluorine atom, highlighting these as primary sites for interacting with electrophiles or forming hydrogen bonds. walisongo.ac.idbhu.ac.in The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor site. bhu.ac.in
| Molecular Region | Predicted MEP Color | Predicted Reactivity |
| Oxygen of Hydroxyl Group | Deep Red | Site for electrophilic attack, H-bond acceptor |
| Fluorine Atom | Red / Orange | Site for electrophilic attack |
| Hydrogen of Hydroxyl Group | Blue | Site for nucleophilic attack, H-bond donor |
| Aromatic Hydrogens | Green / Light Blue | Mildly electron-deficient |
| π-systems of Rings | Yellow / Green | Generally electron-rich |
Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Linkage
The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho-substituents. The degree of twisting is defined by the dihedral angle, and the energy required to rotate one ring relative to the other is known as the rotational barrier. semanticscholar.orgresearchgate.net This rotation is a critical factor in the molecule's ability to adopt different shapes (conformations), which can influence its biological activity and physical properties.
Computational methods can map the potential energy surface as a function of the dihedral angle. By calculating the energy at various angles of rotation around the central C-C bond, a rotational energy profile can be constructed. biomedres.us For this compound, the planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) represent high-energy transition states. comporgchem.comcomporgchem.com The minimum energy conformation (ground state) will be found at a specific, non-planar dihedral angle, likely between 40° and 60°, balancing the competing effects of π-conjugation (favoring planarity) and steric repulsion (favoring a twisted structure). semanticscholar.orgresearchgate.net
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | ~2.0 - 3.5 | Planar Transition State (Eclipsed) |
| ~55 | 0.0 | Ground State (Most Stable) |
| 90 | ~1.5 - 2.5 | Perpendicular Transition State |
Note: Energy values are illustrative, based on calculations for similarly substituted biphenyls. comporgchem.combiomedres.us
Computational Prediction of Reaction Pathways and Mechanistic Insights
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. grnjournal.us By locating the transition state (the highest energy point along a reaction coordinate) and any intermediates, a complete reaction mechanism can be mapped out. rsc.org This provides invaluable insights into reaction feasibility, rates, and product selectivity.
For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution on either ring. For example, the mechanism of nitration could be studied. DFT calculations would be used to model the approach of the nitronium ion (NO₂⁺) to different positions on the rings, calculate the structures and energies of the corresponding sigma-complex intermediates and transition states, and determine the activation energy for each pathway. Such studies could predict whether substitution is more likely to occur on the phenol ring or the halogenated ring and at which specific position, providing a theoretical basis for experimental outcomes. escholarship.orgnih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or an organic solvent. aip.orgaip.orgmdpi.com MD simulations model the movements of atoms and molecules over time based on a classical force field. benthamopenarchives.com
An MD simulation of this compound in a solvent would provide insights into several key areas. It would reveal the structure of the solvation shell, showing how solvent molecules arrange themselves around the solute. Furthermore, it would allow for the study of specific intermolecular interactions, particularly the hydrogen bonding capabilities of the hydroxyl group with solvent molecules or with other solute molecules. nih.govnih.gov These simulations are crucial for understanding properties like solubility and how the molecule behaves in a realistic biological or chemical environment. nih.govmdpi.com The dynamics of the biphenyl linkage rotation can also be observed in solution, providing a more realistic picture than gas-phase calculations alone. tandfonline.comacs.org
| Interaction Type | Description |
| Solute-Solvent H-Bonding | The hydroxyl group's hydrogen acts as a donor, and its oxygen acts as an acceptor for hydrogen bonds with polar solvent molecules (e.g., water). |
| Solute-Solute H-Bonding | At higher concentrations, molecules may form hydrogen-bonded dimers or larger aggregates. |
| van der Waals Interactions | Hydrophobic interactions between the aromatic rings and nonpolar solvent components. |
| Dipole-Dipole Interactions | Interactions arising from the molecule's overall dipole moment with polar solvent molecules. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling represents a vital area of computational chemistry focused on predicting the physicochemical properties of molecules based on their chemical structure. These models establish a mathematical correlation between the molecular structure, encoded as numerical descriptors, and a specific property of interest. For a complex molecule like this compound, QSPR can provide valuable insights into its behavior without the need for extensive and time-consuming experimental measurements.
The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule dictate its macroscopic properties. The process involves calculating a variety of molecular descriptors, which can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex quantum-chemical parameters (e.g., dipole moment, orbital energies). researchgate.net These descriptors are then used as independent variables in a statistical model, such as multiple linear regression, to predict a dependent variable, which is the physicochemical property. nih.gov Studies on related compounds, such as polychlorinated biphenyls (PCBs), have successfully used QSPR to model properties like half-life, octanol-water partition coefficients, and toxicity, demonstrating the robustness of this approach for halogenated biphenyl systems. researchgate.netnih.gov
While no specific QSPR models have been published for this compound, predictive algorithms available in various chemical databases can estimate its key physicochemical attributes. These predictions are based on large datasets of known compounds and employ fragment-based or topological methodologies. The following table presents a set of predicted physicochemical properties for this compound, derived from common QSPR algorithms. It is important to note that these are computationally derived estimates and not experimental values.
| Physicochemical Property | Predicted Value | Method/Descriptor |
|---|---|---|
| Molecular Weight | 267.10 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | 4.5 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
| Refractivity | 61.5 m³/mol | - |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping different properties onto this surface, one can gain a detailed understanding of the forces that govern crystal packing.
For this compound, a Hirshfeld analysis would be particularly insightful due to its array of functional groups capable of forming diverse non-covalent interactions. The key interactions expected to stabilize its crystal structure include:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, likely forming O-H···O interactions with neighboring molecules.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.
Van der Waals Forces: A significant portion of the molecular surface would be involved in weaker contacts, such as H···H, C···H, and π-π stacking interactions between the biphenyl rings.
The analysis generates a 2D "fingerprint" plot, which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The relative area of the plot corresponding to each interaction type provides a quantitative measure of its contribution to the crystal packing.
Although a crystal structure for this compound has not been reported, analysis of similarly substituted phenols and halogenated aromatic compounds provides a basis for predicting the contributions of different interactions. acs.orgiucr.org For instance, studies on substituted phenols show that O···H interactions from hydrogen bonding are a dominant feature. acs.org In halogenated compounds, contacts involving the halogen atoms (Br···H, Br···O, etc.) are also significant. The following table provides a representative quantification of the likely intermolecular contacts for this compound, based on published analyses of analogous molecules.
| Intermolecular Contact Type | Estimated Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~45% | General van der Waals forces, most abundant due to the large number of hydrogen atoms. |
| C···H / H···C | ~20% | Interactions between hydrogen atoms and the carbon atoms of the aromatic rings (π-interactions). |
| O···H / H···O | ~15% | Primarily represents the strong O-H···O hydrogen bonds from the phenol group. |
| Br···H / H···Br | ~10% | Represents contacts between bromine and hydrogen atoms, contributing to packing stability. |
| F···H / H···F | ~5% | Weaker interactions involving the fluorine atom. |
| Other (C···C, Br···C, etc.) | ~5% | Includes π-π stacking and other miscellaneous contacts. |
Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol
Transformations of the Hydroxyl Functional Group
The phenolic hydroxyl group is a primary site for derivatization, allowing for modifications that can alter the compound's physical, chemical, and biological properties.
The nucleophilic character of the phenolic oxygen facilitates its conversion into ethers and esters through well-established protocols.
Etherification: This transformation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the hydroxyl group to form a more nucleophilic phenoxide anion, which then displaces the halide via an Sₙ2 reaction. A variety of alkylating agents can be employed to introduce different functionalities. For instance, reaction with benzylic alcohols can yield corresponding ethers. nih.govresearchgate.net
Esterification: The hydroxyl group can be readily acylated to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. More frequently, for higher yields and milder conditions, the phenol is treated with a more reactive acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
The following table outlines potential derivatization reactions at the hydroxyl group:
| Reaction Type | Reagent | Base/Catalyst | Resulting Functional Group |
|---|---|---|---|
| Etherification | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Methoxy (-OCH₃) |
| Etherification | Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Benzyloxy (-OCH₂Ph) |
| Esterification | Acetyl chloride (CH₃COCl) | Pyridine | Acetate (-OCOCH₃) |
| Esterification | Benzoyl chloride (PhCOCl) | Pyridine | Benzoate (-OCOPh) |
| Esterification | Acetic anhydride ((CH₃CO)₂O) | Pyridine | Acetate (-OCOCH₃) |
Phenols are susceptible to oxidation, and the reaction pathway is highly dependent on the oxidant and reaction conditions. The oxidation of phenols can yield a variety of products, including quinones. libretexts.org For sterically hindered phenols, oxidation can lead to the formation of phenoxy radicals, which may then react further to produce stable quinone methides. researchgate.net
The oxidation of 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol can be complex. Mild oxidizing agents, such as Fremy's salt, are often used for the conversion of phenols to quinones. libretexts.org However, the substitution pattern on the biphenyl (B1667301) system may influence the reaction's feasibility and selectivity. Stronger oxidants like chromic acid can also effect this transformation but may lead to over-oxidation or degradation of the molecule. libretexts.org The formation of p-benzoquinone from the phenolic ring is a potential outcome, though the presence of the bulky bromofluorophenyl substituent could present steric challenges and influence the regioselectivity of the oxidation. In some cases, oxidation of hindered phenols can also lead to the formation of semiquinones. acs.org The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is also a common method for the oxidation of sterically hindered phenols. researchgate.net
Reactions at the Bromine Substituent for Further Functionalization
The carbon-bromine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the optimal reactivity of the C-Br bond in the catalytic cycle. nobelprize.org These reactions provide a powerful tool for constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. berkeley.eduorganic-chemistry.org It is one of the most widely used methods for forming biaryl linkages and is tolerant of a wide variety of functional groups. ugr.es
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base, such as an amine. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. mdpi.comwikipedia.org This reaction also utilizes a palladium catalyst and a base. libretexts.org
The following table illustrates the versatility of cross-coupling reactions at the bromine position:
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Et₃N | Aryl-Vinyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, NaOt-Bu | Aryl-Nitrogen |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl/Alkyl |
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally difficult on this electron-rich aromatic ring. SₙAr reactions require the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org Since the fluorinated ring in this compound does not possess such strong activating groups, this pathway is generally unfavorable under standard conditions.
However, halogen exchange (or Halex) reactions, a type of nucleophilic substitution, can be achieved under more forcing conditions. For example, an aryl bromide can be converted to an aryl fluoride (B91410) or chloride. These reactions often require high temperatures and the use of metal halides, such as cuprous chloride or potassium fluoride, sometimes in the presence of a catalyst. frontiersin.orgnih.gov The conversion of aryl bromides to aryl iodides can be accomplished under milder, copper-catalyzed conditions, in a process known as an aromatic Finkelstein reaction. acs.org
Reactivity and Influence of the Fluorine Substituent on Aromatic Systems
The fluorine atom, positioned ortho to the biphenyl linkage, significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached.
This electronic perturbation has several consequences:
Site of Reactivity: The strong inductive withdrawal makes the C-F bond significantly stronger and less reactive than the C-Br bond. doubtnut.com Therefore, in reactions like palladium-catalyzed cross-coupling, the C-Br bond is the exclusive site of reaction.
Nucleophilic Aromatic Substitution: While the fluorine itself is a poor leaving group in SₙAr reactions, its powerful inductive effect stabilizes the intermediate Meisenheimer complex. stackexchange.com In substrates that are highly activated towards SₙAr, an aryl fluoride can be more reactive than an aryl bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine. masterorganicchemistry.comstackexchange.com However, in the absence of other strong activating groups on the ring of the title compound, the C-F bond remains largely inert to substitution.
Steric and Electronic Influence: The presence of the fluorine atom can sterically and electronically influence reactions at adjacent positions. Its electron-withdrawing nature affects the acidity of nearby C-H bonds and can direct metallation reactions if a suitable directing group is present.
Electrophilic Aromatic Substitution Patterns on the Biphenyl Rings
Electrophilic aromatic substitution (EAS) is a foundational reaction class for modifying aromatic systems. The regiochemical outcome of such reactions on this compound is strongly governed by the directing effects of the existing substituents: the hydroxyl (-OH) group on Ring A, and the bromo (-Br) and fluoro (-F) groups on Ring B.
The hydroxyl group is a powerful activating group, meaning it increases the rate of electrophilic substitution on the aromatic ring to which it is attached. libretexts.orgwikipedia.org It donates electron density into the ring through a strong resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). stackexchange.comquora.com This donation of electrons significantly enriches the electron density at the positions ortho and para to the hydroxyl group, making them highly nucleophilic and prone to attack by electrophiles. quora.comaakash.ac.in In the case of this compound, the para position on Ring A is occupied by the C-C bond of the biphenyl linkage. Therefore, the hydroxyl group strongly directs incoming electrophiles to the two equivalent ortho positions (C-3 and C-5).
Conversely, the halogens on Ring B are deactivating groups. latech.edu Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I effect), making the ring less reactive towards electrophiles than benzene. libretexts.org However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.orgwou.edu For Ring B, the fluorine atom at C-2' and the bromine atom at C-4' both direct substitution to the C-3' and C-5' positions.
| Ring | Substituent | Position | Electronic Effect | Classification | Predicted Substitution Site(s) | Relative Reactivity |
|---|---|---|---|---|---|---|
| A | -OH (Hydroxyl) | C-4 | Strong +M, Weak -I | Strongly Activating, Ortho, Para-Director | C-3, C-5 | High |
| B | -F (Fluoro) | C-2' | Strong -I, Weak +M | Deactivating, Ortho, Para-Director | C-3', C-5' | Low |
| -Br (Bromo) | C-4' | Strong -I, Weak +M | Deactivating, Ortho, Para-Director | C-3', C-5' |
Synthesis of Complex Polyfunctionalized Biphenyl Scaffolds from the Compound
The structure of this compound offers three primary reactive sites for derivatization, enabling its use as a building block for more complex, polyfunctionalized biphenyls: the phenolic hydroxyl group, the aryl-bromide moiety, and the activated ortho positions on the phenol ring.
Derivatization of the Phenolic Hydroxyl Group: The -OH group is a versatile handle for introducing a variety of functionalities. Standard reactions for phenols, such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters, can be readily applied. rhhz.netnih.govlibretexts.org These modifications can alter the molecule's physical properties or serve as protecting groups during subsequent transformations on other parts of the scaffold.
Cross-Coupling Reactions at the C-Br Bond: The carbon-bromine bond on Ring B is an ideal site for palladium-catalyzed cross-coupling reactions. acs.org Techniques like the Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organostannanes), and Negishi coupling (using organozinc reagents) allow for the formation of new carbon-carbon bonds. wikipedia.orgbohrium.com This strategy is exceptionally powerful for synthesizing complex biaryl and polyaryl systems by introducing new aryl, heteroaryl, or alkyl groups at the C-4' position. acs.orgyonedalabs.com The Suzuki-Miyaura reaction, in particular, is widely used for its functional group tolerance and the commercial availability of a vast array of boronic acids. organic-chemistry.org
Sequential Functionalization: A key strategy for building molecular complexity involves a multi-step sequence combining electrophilic aromatic substitution with cross-coupling and/or phenol derivatization. For instance, a synthetic route could begin with a regioselective EAS reaction (e.g., nitration or halogenation) at the C-3 or C-5 position of the activated phenol ring. Following this, the phenolic -OH could be protected or modified. The final step would involve a cross-coupling reaction at the C-4' bromo-position to introduce a third distinct functional domain. This sequential approach allows for the precise and controlled construction of highly substituted, polyfunctional biphenyl scaffolds with diverse substitution patterns.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Structure/Functionality |
|---|---|---|---|
| Phenolic -OH (C-4) | O-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | Forms an ether (methoxy, ethoxy, etc.) |
| Phenolic -OH (C-4) | O-Acylation | Acyl chlorides (e.g., Acetyl chloride), Base | Forms an ester |
| Aryl Bromide (C-4') | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms a new C-C bond, creating a terphenyl or other biaryl system |
| Aryl Bromide (C-4') | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Forms a C-C triple bond (alkynylbiphenyl) |
| Aryl Bromide (C-4') | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Forms a C-N bond (aminobiphenyl) |
| Activated Ring A (C-3, C-5) | Nitration | HNO₃/H₂SO₄ | Introduces a nitro group (-NO₂) |
| Activated Ring A (C-3, C-5) | Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Introduces an additional bromo group |
Applications of 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol As a Chemical Building Block
Precursor in the Synthesis of Advanced Material Systems
Substituted biphenyls are fundamental components in materials science due to their rigid structure, thermal stability, and unique electronic characteristics. The specific functional groups on 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol allow it to be incorporated into a range of advanced material systems.
Biphenyl (B1667301) derivatives are a cornerstone in the design of liquid crystal (LC) molecules, which are essential for modern display technologies. nbinno.com The elongated, rigid shape of the biphenyl core is conducive to forming the ordered, yet fluid, mesophases that characterize liquid crystals. The presence and position of substituents like fluorine are critical for fine-tuning the material's properties. nih.gov
Fluorine atoms are particularly important in LC design because they can significantly alter the dielectric anisotropy (Δε) of the molecule. beilstein-journals.org This property is crucial for controlling the alignment of the liquid crystals in an electric field, which is the fundamental principle behind liquid crystal displays (LCDs). nbinno.com The bromine atom and the hydroxyl group on this compound serve as versatile synthetic handles. They can be used in cross-coupling reactions or esterification to attach other molecular fragments, extending the core and tailoring the final mesogenic properties of the liquid crystal molecule. nbinno.comresearchgate.net For instance, a related compound, 2-fluoro-4-bromo-iodobenzene, is used as a starting material in a multi-step synthesis to produce terphenyl-based butene liquid crystals. lightpublishing.cn
Table 1: Properties of a Structurally Related Biphenyl Compound
| Property | Value |
|---|---|
| Compound Name | 4-Bromo-2-fluorobiphenyl |
| CAS Number | 41604-19-7 |
| Molecular Formula | C₁₂H₈BrF |
| Molecular Weight | 251.09 g/mol |
| Melting Point | 39-41 °C |
| Form | Solid |
Data for a related compound lacking the hydroxyl group. sigmaaldrich.com
In polymer chemistry, monomers containing multiple reactive sites are valuable for creating polymers with specific functionalities and architectures. This compound possesses two primary reactive sites for polymerization: the hydroxyl group and the bromo group.
The hydroxyl group can participate in step-growth polymerization reactions such as polyesterification or polyetherification. The bromine atom is well-suited for metal-catalyzed cross-coupling polymerizations, like Suzuki or Heck coupling reactions. This dual reactivity allows the compound to be used as a monomer to introduce the rigid, fluorinated biphenyl unit into polymer backbones, potentially enhancing properties like thermal stability, mechanical strength, and chemical resistance. Furthermore, techniques like surface-initiated controlled radical polymerization can be used to graft polymers from surfaces, a field where functional initiators are key. acs.org While direct polymerization of this specific molecule is not widely documented, the synthesis of vinyl ketone monomers with biphenyl and terphenyl units for subsequent radical polymerization highlights the utility of such rigid cores in creating liquid crystalline polymers. nih.gov
Role in the Development of Organic Semiconductor and Optoelectronic Devices
Fluorinated aromatic compounds are of great interest in the field of organic electronics. nih.gov The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, which can improve stability and facilitate charge injection and transport in electronic devices. nih.gov The biphenyl structure itself is a common motif in organic semiconductors.
Organic semiconductors are the active components in a variety of optoelectronic devices, where their performance is highly dependent on their molecular structure. chemistryviews.org The stability imparted by the C-F bond, combined with the rigid biphenyl core, makes fluorinated biphenyls attractive candidates for these applications. nih.gov
In Organic Light-Emitting Diodes (OLEDs), materials based on biphenyl cores are frequently used, particularly as host materials in the emissive layer. scispace.com These materials need to have good charge transport properties and high thermal stability. The functional groups on this compound allow for its derivatization into more complex molecules suitable for different layers within an OLED device, such as hole transport or emissive layers. google.comalfachemic.com The development of stable, efficient emitter molecules is a key area of research, with some studies focusing on boron-containing compounds derived from brominated precursors to achieve thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. chemistryviews.orgspie.org
For organic photovoltaics (OPVs), the molecular structure of the donor and acceptor materials dictates the device's efficiency. The electronic properties of this compound, once incorporated into a larger conjugated system, could be tuned for applications in these energy-conversion devices.
Intermediate in Ligand Design for Catalysis and Organometallic Chemistry
The structure of this compound makes it a promising precursor for designing specialized ligands used in transition-metal catalysis. The bromine atom can be readily converted into an organometallic species, such as an organolithium or Grignard reagent, or used directly in cross-coupling reactions. guidechem.com This allows for the attachment of phosphine, amine, or other coordinating groups.
The hydroxyl group can also act as a coordinating site or be modified to create bidentate or polydentate ligands. The fluorine atom can influence the electronic properties of the resulting ligand, which in turn affects the activity and selectivity of the metal catalyst it coordinates to. The development of new ligands is crucial for advancing asymmetric catalysis and other areas of organometallic chemistry.
Scaffolding for Supramolecular Assemblies and Metal-Organic Frameworks
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-equipped to participate in such assemblies. The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable, hydrogen-bonded networks.
This compound is also an ideal candidate for use as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. nih.gov To be used as a linker, the bromine atom on this compound would typically be converted into a carboxylic acid or another coordinating group. The resulting linker would then be reacted with metal salts to form the MOF. mdpi.comscispace.com The inclusion of fluorine atoms within the pores of a MOF can alter its properties, such as its affinity for adsorbing specific gases or vapors. researchgate.net The defined structure and porosity of MOFs make them useful in gas storage, separation, and catalysis. scispace.comrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-fluoro-4-bromo-iodobenzene |
Information regarding this compound as a Chemical Building Block is Not Available in Publicly Accessible Research
Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, no specific research findings detail the application of this compound as a chemical intermediate for the synthesis of structurally diverse biphenyl derivatives. The performed searches did not yield any publications, reaction schemes, or data tables that specifically utilize this compound as a starting material for further chemical synthesis in a research context.
The available literature frequently discusses a structurally related but distinct compound, 4-Bromo-2-fluorobiphenyl (which lacks the hydroxyl group). This molecule is a known intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug flurbiprofen. However, the presence of the hydroxyl (-OH) group in this compound makes it a different chemical entity with distinct reactive properties. This hydroxyl group, along with the bromine atom, would be a key reactive site for creating new derivatives, but specific examples of such reactions are not documented in the available search results.
Consequently, it is not possible to provide a detailed and scientifically accurate article section on its use as a chemical intermediate, nor to generate data tables of resulting derivatives, as no such data has been found.
Analytical Methodologies for 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol in Research Contexts
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of individual components from a mixture. For 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol, several chromatographic techniques are particularly relevant.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector.
For biphenyl (B1667301) compounds, reverse-phase (RP) HPLC is a common approach. sielc.comscielo.br In this mode, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for the analysis of a related compound, 4-Bromo-2-fluoro-1,1'-biphenyl, consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid. sielc.com The choice of acid is important; formic acid is preferred for mass spectrometry (MS) compatible applications. sielc.comsielc.com
The selection of the HPLC column is also a critical parameter that influences the separation. Different column chemistries can lead to significant variations in elution order and retention times, which can be leveraged to optimize the separation of the target analyte from impurities or other components in a mixture.
Table 1: Illustrative HPLC Method Parameters for Biphenyl Compounds
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase | Provides good retention and separation for nonpolar to moderately polar compounds like biphenyls. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier, and formic acid aids in protonation for better peak shape and MS compatibility. sielc.comsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 25-40 °C | Controlling temperature ensures reproducible retention times. |
| Detection | UV/Vis Detector (e.g., at 254 nm) or Diode Array Detector (DAD) | Biphenyls typically exhibit UV absorbance, allowing for sensitive detection. DAD provides spectral information for peak purity assessment. |
| Injection Volume | 5 - 20 µL | The volume injected depends on the sample concentration and the sensitivity of the method. |
Method validation is a crucial step to ensure the reliability of the developed HPLC method. This process involves evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For instance, a validated HPLC method for quantifying biphenyls and their metabolites demonstrated good linearity with a correlation coefficient (R²) of ≥ 0.999. scielo.br The LOD and LOQ values were in the ranges of 0.02-0.04 µg/mL and 0.05-0.12 µg/mL, respectively, indicating high sensitivity. scielo.br
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, it can be analyzed after conversion to a more volatile derivative. Derivatization is a common strategy in GC to improve the chromatographic properties and detectability of analytes.
For compounds containing a hydroxyl group, such as this compound, silylation is a common derivatization technique. This process involves reacting the hydroxyl group with a silylating agent to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
The choice of GC column is critical for separating the derivatized analyte from other components. A nonpolar or medium-polarity column is often used for the analysis of such derivatives. The oven temperature program is optimized to ensure good separation and reasonable analysis times.
Table 2: General GC Method Parameters for Analysis of Derivatized Biphenyls
| Parameter | Condition | Rationale |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | A common and effective silylating agent for hydroxyl groups. |
| Column | DB-5ms or equivalent (5% phenyl-arylene/95% dimethylpolysiloxane) | A versatile, low-polarity column suitable for a wide range of applications. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | e.g., Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is used to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds, while MS provides structural information for identification. |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.com For the analysis of this compound, a UPLC method can offer significant advantages, particularly in high-throughput screening or when rapid purity assessments are required.
The principles of UPLC method development are similar to those of HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. The use of smaller particles allows for faster flow rates without a significant loss in separation efficiency.
A UPLC method for a related compound, 4-Bromo-2-fluoro-1,1'-biphenyl, can be developed using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com This approach can significantly reduce the analysis time while maintaining or even improving the quality of the separation.
Coupled Analytical Techniques for Complex Mixture Analysis
In many research contexts, this compound may be present in complex matrices, such as reaction mixtures, biological samples, or environmental samples. In these cases, a single analytical technique may not be sufficient to provide the required selectivity and sensitivity. Coupled or hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for such applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation capabilities of HPLC or UPLC with the mass analysis capabilities of a mass spectrometer. This technique is particularly useful for the trace-level quantification of compounds in complex mixtures. nih.gov
In an LC-MS/MS analysis, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. researchgate.net
The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters. The choice of ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) would depend on the polarity and thermal stability of the analyte.
Table 3: Key Parameters for LC-MS/MS Method Development
| Parameter | Consideration | Importance |
| LC Separation | Optimized HPLC or UPLC method | Good chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. |
| Ionization Source | ESI or APCI (positive or negative ion mode) | The choice of ionization source and polarity is critical for achieving optimal sensitivity for the target analyte. |
| Precursor Ion Selection | The m/z of the molecular ion or a prominent adduct ion | This is the ion that is isolated in the first stage of the mass spectrometer. |
| Collision Energy | Optimized to produce characteristic product ions | The energy used to fragment the precursor ion influences the fragmentation pattern. |
| Product Ion Selection | One or more specific and abundant fragment ions | These are the ions that are monitored in the second stage of the mass spectrometer for quantification and confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com As with standalone GC, analysis of this compound by GC-MS would likely require prior derivatization to increase its volatility.
The mass spectrometer provides detailed structural information about the eluting compounds, allowing for confident identification based on their mass spectra. The fragmentation patterns observed in the mass spectrum are often unique to a particular compound and can be compared to spectral libraries for confirmation. researchgate.net
For complex mixtures, GC-MS can be used for both qualitative and quantitative analysis. In qualitative analysis, the goal is to identify the various components of the mixture. In quantitative analysis, the abundance of specific ions is used to determine the concentration of the target analyte. For complex matrices, challenges such as co-eluting peaks can be addressed using deconvolution software. nih.gov
Ion Mobility Spectrometry-High Resolution Mass Spectrometry (IMS-HRMS) for Isomer Differentiation
The presence of multiple positional isomers is a common challenge in the synthesis and analysis of substituted biphenyls like this compound. Isomers, which share the same elemental composition and thus identical exact masses, cannot be distinguished by high-resolution mass spectrometry (HRMS) alone. Ion Mobility Spectrometry (IMS) coupled with HRMS offers a powerful solution to this analytical problem. nih.gov
IMS separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov Ions are propelled through a drift tube filled with an inert buffer gas by a weak electric field. Their velocity, or mobility, is dependent on their ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. nih.govnih.gov Compact ions experience fewer collisions with the buffer gas and travel faster than elongated or bulky isomers, which have larger CCS values. This difference in drift time allows for their separation prior to mass analysis. nih.gov
Research on similar compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), has demonstrated the efficacy of IMS-HRMS in resolving isomers that are otherwise indistinguishable. nih.govresearchgate.net By measuring the drift time and calculating the corresponding CCS values, a multi-dimensional dataset is generated (m/z, retention time, and drift time/CCS), providing a high degree of confidence in isomer-specific identification. researchgate.net Advanced techniques like cyclic IMS can further enhance separation by allowing ions to pass through the mobility cell multiple times, increasing the resolution between isomers with very similar CCS values. nih.gov
Table 1: Hypothetical IMS-HRMS Data for Isomers of Bromo-fluoro-biphenyl-ol (Note: This data is illustrative and based on principles of IMS-HRMS.)
| Compound | Molecular Formula | Exact Mass (m/z) | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |
|---|---|---|---|---|
| This compound | C₁₂H₈BrFO | 265.9764 | 15.2 | 165.4 |
| 3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol (Isomer) | C₁₂H₈BrFO | 265.9764 | 15.8 | 169.1 |
| 4'-Bromo-3'-fluoro-[1,1'-biphenyl]-4-ol (Isomer) | C₁₂H₈BrFO | 265.9764 | 15.5 | 167.3 |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a widely utilized, straightforward, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com Aromatic compounds, such as this compound, possess chromophores (in this case, the biphenyl system) that absorb UV light, making this method highly suitable for determining its concentration in a solution.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
A is the absorbance (unitless)
ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a compound at a specific wavelength.
b is the path length of the cuvette (typically 1 cm).
c is the concentration of the compound (in mol L⁻¹).
To determine the concentration of this compound, a calibration curve is first constructed. This involves preparing a series of standard solutions of the compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning a solution of the compound across a range of UV wavelengths to find the peak absorbance. For halogenated biphenyls, this typically falls in the 200-300 nm range. Plotting absorbance versus concentration yields a linear calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. youtube.com
Table 2: Example Calibration Data for Spectrophotometric Analysis (Note: This data is illustrative of a typical calibration procedure.)
| Standard | Concentration (µmol/L) | Absorbance at λmax (e.g., 255 nm) |
|---|---|---|
| 1 | 5.0 | 0.112 |
| 2 | 10.0 | 0.225 |
| 3 | 20.0 | 0.451 |
| 4 | 40.0 | 0.898 |
| 5 | 50.0 | 1.123 |
Electrochemical Analysis for Redox Properties and Detection
Electrochemical analysis provides valuable insights into the redox properties of a molecule, specifically its propensity to be oxidized or reduced. For this compound, techniques like cyclic voltammetry (CV) can be used to determine its reduction and oxidation potentials. This information is fundamental to understanding its electronic structure and potential reactivity in various chemical environments.
In a typical CV experiment, a solution of the compound is subjected to a linearly swept potential between two set values. The resulting current is measured and plotted against the applied potential. The resulting graph, a cyclic voltammogram, reveals the potentials at which the compound undergoes redox reactions.
The electrochemical behavior of this compound is influenced by its functional groups:
Halogen Substituents (Br and F): As electron-withdrawing groups, bromine and fluorine make the biphenyl system more electron-deficient. This facilitates reduction (the gain of electrons), meaning the compound will be reduced at less negative potentials compared to the unsubstituted biphenyl-4-ol. Studies on halogenated biphenyls have shown that they can be directly reduced at electrode surfaces. acs.org
Hydroxyl Group (-OH): The phenolic hydroxyl group is susceptible to oxidation. The potential at which this oxidation occurs provides information about the ease of removing an electron from the molecule.
By analyzing the peak potentials and currents in the voltammogram, key thermodynamic and kinetic parameters of the redox processes can be determined. For instance, the reductive cleavage of the carbon-bromine bond is a characteristic reaction for many brominated aromatic compounds. The potential at which this occurs is a key feature. This distinct electrochemical signature can also be exploited for quantitative analysis, as the peak current in techniques like differential pulse voltammetry is often proportional to the concentration of the analyte, offering a sensitive method for detection.
Table 3: Representative Electrochemical Data for a Halogenated Biphenylol (Note: This data is hypothetical and serves to illustrate typical results from a cyclic voltammetry experiment.)
| Process | Peak Potential (V vs. Ag/AgCl) | Description |
|---|---|---|
| Reduction 1 | -1.85 | Irreversible reduction, likely corresponding to the cleavage of the C-Br bond. |
| Oxidation 1 | +0.95 | Irreversible oxidation of the phenolic hydroxyl group. |
Future Research Directions for 4 Bromo 2 Fluoro 1,1 Biphenyl 4 Ol
Development of More Sustainable and Efficient Synthetic Routes and Catalytic Systems
While established methods like the Suzuki and Ullmann couplings are effective for constructing the biphenyl (B1667301) core, future research should focus on developing more sustainable and efficient synthetic protocols for 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol and its derivatives. arabjchem.orgnih.gov A key challenge in biphenyl synthesis is often the cost and environmental impact of the raw materials and catalysts used. google.com For instance, traditional methods may rely on expensive catalysts or harsh reaction conditions.
Future work could explore:
Greener Cross-Coupling Reactions: Investigating earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium. researchgate.net This would not only reduce costs but also address the environmental concerns associated with heavy metal waste.
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.
One-Pot Syntheses: Designing multi-step, one-pot procedures starting from readily available precursors like o-fluoroaniline could significantly improve efficiency by reducing the need for intermediate purification steps. guidechem.com
| Methodology | Typical Catalyst | Advantages | Future Research Focus for Sustainability |
|---|---|---|---|
| Suzuki Coupling | Palladium-based | High tolerance of functional groups, mild conditions. arabjchem.org | Replacing Palladium with earth-abundant metals; developing recyclable catalyst systems. |
| Ullmann Reaction | Copper-based | Effective for sterically hindered biphenyls. nih.gov | Lowering reaction temperatures; improving substrate scope under milder conditions. |
| Diazotization-Coupling | Copper salts | Uses readily available aniline (B41778) precursors. researchgate.netguidechem.com | Improving yields and selectivity; reducing hazardous waste from diazonium intermediates. |
| C-H Activation | Palladium, Rhodium | High atom economy, avoids pre-functionalization. | Improving regioselectivity for complex scaffolds; using more sustainable directing groups. |
Exploration of Novel Reactivity and Functional Group Interconversions on the Biphenyl Scaffold
The this compound scaffold possesses three distinct functional groups—a hydroxyl group, a bromine atom, and a fluorine atom—each offering unique opportunities for chemical modification. arabjchem.org Future research should aim to selectively manipulate these groups to generate a diverse library of derivatives with novel properties.
Key research avenues include:
Selective C-Br Functionalization: The carbon-bromine bond is a versatile handle for further cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. Investigating orthogonal catalytic systems that selectively activate the C-Br bond in the presence of the C-F bond is a significant area for exploration.
Late-Stage C-H Functionalization: Applying modern C-H activation strategies to functionalize the biphenyl core at positions not easily accessible through classical methods would be a powerful tool for rapidly creating structural diversity. nih.gov This could involve using the existing hydroxyl group as an internal directing group to guide metallation and subsequent functionalization at specific ortho-positions.
Modulation of the Hydroxyl Group: Beyond simple etherification or esterification, the phenolic hydroxyl group can be converted into other functionalities like triflates, which are excellent leaving groups for further cross-coupling reactions. This would enable the synthesis of biphenyls with different substituents at the 4-position.
Dynamic Covalent Chemistry: Exploring the integration of the biphenyl scaffold into dynamic covalent systems could lead to the development of responsive materials and sensors. researchgate.net The hydroxyl group, for example, could participate in reversible reactions like hemiaminal formation. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental efforts, thereby saving significant time and resources. clemson.edunih.gov For this compound, advanced computational modeling can be instrumental in designing new materials with tailored functionalities.
Future computational studies could focus on:
Predicting Photophysical Properties: Using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the absorption and emission spectra of the molecule and its derivatives. clemson.edu This is crucial for designing new organic fluorophores for applications in organic light-emitting diodes (OLEDs) or chemical sensors. acs.org
Modeling Intermolecular Interactions: The presence of fluorine, bromine, and hydroxyl groups suggests the potential for complex intermolecular interactions, including hydrogen bonding and halogen bonding. nih.gov Computational modeling can elucidate the nature and strength of these interactions, which are critical for predicting crystal packing and the bulk properties of materials derived from this scaffold.
Structure-Property Relationships: By systematically modeling a virtual library of derivatives, it is possible to establish quantitative structure-property relationships (QSPRs). This can help identify which substitutions on the biphenyl scaffold are most likely to produce desired properties, such as a specific emission wavelength or a high triplet energy level for phosphorescent materials. semanticscholar.orgacs.org
| Computational Method | Predicted Property | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies. | Assessing molecular stability, predicting reactivity. semanticscholar.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state energies. | Design of fluorescent and phosphorescent materials for OLEDs and sensors. clemson.edu |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, bulk material properties. | Modeling behavior in solution, predicting morphology of thin films. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen/halogen bonds). | Understanding crystal packing, designing liquid crystals and supramolecular assemblies. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and discovery. mdpi.comnih.gov Integrating these technologies into the research pipeline for this compound could dramatically accelerate progress.
Future applications of AI and ML include:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. mdpi.com These programs analyze vast databases of chemical reactions to identify the most promising disconnections and reaction sequences, potentially uncovering pathways that a human chemist might overlook.
Reaction Condition Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction. technologynetworks.com This approach can significantly reduce the number of experiments required to maximize the yield and selectivity of synthetic steps, leading to more sustainable processes. gcande.org
Automated Synthesis: Combining AI-driven synthesis planning with robotic platforms enables fully autonomous discovery and optimization. nih.gov Such a system could design, execute, and analyze reactions in real-time, allowing for high-throughput screening of synthetic routes and the rapid generation of new biphenyl derivatives for property testing. technologynetworks.com
Design of Next-Generation Biphenyl-Based Materials with Tailored Performance
The rigid biphenyl scaffold is a privileged structure in materials science, forming the basis for liquid crystals, organic electronics, and functional polymers. nih.govlookchem.com The specific functionalization pattern of this compound makes it an attractive building block for next-generation materials.
Promising research directions are:
Luminescent Materials: The biphenyl core is known to be a component of materials exhibiting room-temperature phosphorescence (RTP). acs.orgacs.org The heavy bromine atom in the structure could enhance spin-orbit coupling, facilitating intersystem crossing and promoting phosphorescence. Future work could focus on incorporating this molecule into rigid matrices or polymer backbones to create novel RTP-based sensors and security inks.
Liquid Crystals: The elongated, rigid shape of the biphenyl unit is ideal for designing liquid crystalline materials. By attaching appropriate mesogenic groups to the hydroxyl function, it may be possible to create novel liquid crystals with unique phase behaviors and electro-optical properties.
Functional Polymers and Anisotropic Nanomaterials: The hydroxyl group provides a convenient point for polymerization or for grafting the molecule onto nanoparticle surfaces. researchgate.net This could lead to the development of specialty polymers with high refractive indices or thermal stability, or to functionalized nanoparticles for use in advanced composites and photonic devices. researchgate.net
Q & A
Q. Advanced
- Bromine : Acts as a superior leaving group compared to fluorine in nucleophilic substitution (e.g., SNAr) due to lower electronegativity and weaker C-Br bond (bond energy ~276 kJ/mol vs. C-F ~485 kJ/mol) .
- Fluorine : Electron-withdrawing effects activate adjacent positions for coupling but reduce nucleophilicity. In Suzuki reactions, fluorine stabilizes intermediates via resonance, enhancing regioselectivity .
How can researchers address contradictions in spectral data during characterization?
Advanced
Contradictions often arise from:
- Solvent Artifacts : CS₂ or CCl₄ contamination in IR (e.g., peaks at ~650 cm⁻¹ or 1550 cm⁻¹). Use baseline correction and subtract solvent spectra .
- Dynamic Exchange : Hydroxyl proton broadening in NMR (e.g., due to H-bonding). Use D₂O exchange or low-temperature (e.g., –40°C) ¹H NMR to sharpen signals .
- Isotopic Splitting : ⁷⁹Br/⁸¹Br isotopic patterns in MS may mimic impurities. Compare with theoretical isotopic distributions .
What strategies optimize reaction yields in its synthesis?
Q. Advanced
What are the key functional groups affecting its biological activity?
Q. Basic
- Hydroxyl Group : Enables H-bonding with enzymes (e.g., kinase active sites) .
- Halogens (Br/F) : Bromine enhances lipophilicity (logP ~3.2), improving membrane permeability. Fluorine increases metabolic stability via C-F bond strength .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with Cl, CH₃, or NO₂ at the 4'-position to compare binding affinities (e.g., via fluorescence polarization assays) .
- Pharmacophore Mapping : Use X-ray crystallography to identify interactions (e.g., hydroxyl with Ser⁹⁹ in target proteins) .
- Electronic Effects : Replace fluorine with CF₃ to assess steric/electronic impacts on receptor binding .
What are the challenges in analyzing biphenyl derivatives via HPLC?
Q. Advanced
- Retention Behavior : Biphenyls show strong retention on C18 columns. Use gradient elution (e.g., 50%→90% MeCN in H₂O) with 0.1% TFA to improve peak shape .
- Detection Sensitivity : Low UV absorbance of halogens. Employ CAD (charged aerosol detection) or LC-MS for quantification .
How to resolve conflicting biological activity data in different assays?
Q. Advanced
- Assay-Specific Factors :
- Data Normalization : Compare results against reference inhibitors (e.g., staurosporine for kinase assays) .
What computational methods predict its metabolic stability?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
